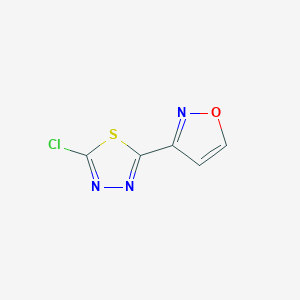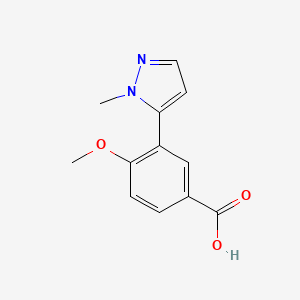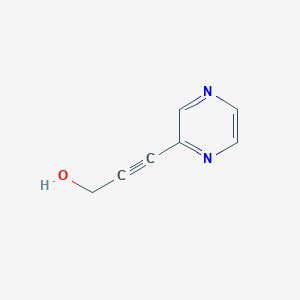![molecular formula C10H12N2O2 B1426877 6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1267218-13-2](/img/structure/B1426877.png)
6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
Descripción general
Descripción
6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with potential applications in scientific research. It is also known as DMXB-A, and its molecular formula is C11H13N3O2. This compound has been the subject of extensive research due to its potential therapeutic benefits, particularly in the treatment of cognitive disorders.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Derivatives
6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives have been extensively studied in the context of chemical synthesis. For instance, Moustafa (2005) explored the synthesis of various fused and spiro 1,4-benzoxazine derivatives from 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (Moustafa, 2005). This work highlights the versatility of benzoxazine compounds in generating a range of chemical structures.
Biological Activity and Antimicrobial Properties
The biological activity of benzoxazine derivatives has also been investigated. For example, Rudyanto et al. (2014) synthesized benzoxazine and aminomethyl compounds from eugenol and evaluated their biological activity using the brine shrimp lethality test, showing the potential for bioactivity (Rudyanto et al., 2014). Additionally, Shakil et al. (2010) synthesized a series of 1,3-benzoxazines and evaluated them for pesticidal activity, highlighting the potential application of these compounds in pest management (Shakil et al., 2010).
Spectroscopy and Structural Analysis
The structural properties of benzoxazine derivatives have also been a focus of research. Dunkers and Ishida (1995) conducted vibrational assignments of various benzoxazines, providing insights into their molecular structure through spectroscopic analysis (Dunkers & Ishida, 1995).
Potential Therapeutic Applications
In the field of pharmacology, Kuroita et al. (1996) designed and synthesized benzoxazine derivatives as potent serotonin-3 (5-HT3) receptor antagonists, indicating the potential therapeutic applications of these compounds in treating conditions related to serotonin receptors (Kuroita et al., 1996).
Propiedades
IUPAC Name |
6-(methylaminomethyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-5-7-2-3-9-8(4-7)12-10(13)6-14-9/h2-4,11H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQGPYMETFFTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)





